2-(Azocan-2-YL)cyclohexan-1-one
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Overview
Description
2-(Azocan-2-YL)cyclohexan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-2-YL)cyclohexan-1-one typically involves the reaction of cyclohexanone with azocane under specific conditions. One practical route involves the use of inexpensive starting materials and reagents, achieving the transformation with a yield of 53% . The reaction conditions include NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azocan-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr.
Reduction: Reduction reactions can be performed using reagents like Al-Ni alloy in aqueous KOH.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: NaClO/TEMPO/KBr in aqueous conditions.
Reduction: Al-Ni alloy in aqueous KOH.
Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(Azocan-2-YL)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for constructing various target molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Azocan-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A related compound with a similar cyclohexane structure but lacking the azocane moiety.
2-Cyclohexen-1-one: Another related compound with an enone structure, used in similar chemical reactions.
Uniqueness
2-(Azocan-2-YL)cyclohexan-1-one is unique due to the presence of the azocane moiety, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This uniqueness makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azocan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c15-13-9-5-4-7-11(13)12-8-3-1-2-6-10-14-12/h11-12,14H,1-10H2 |
InChI Key |
ZAKYGIANSSNMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2CCCCC2=O |
Origin of Product |
United States |
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